Lignoceryl lignocerate

Description

Properties

CAS No. |

1001-43-0 |

|---|---|

Molecular Formula |

C48H96O2 |

Molecular Weight |

705.3 g/mol |

IUPAC Name |

tetracosyl tetracosanoate |

InChI |

InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |

InChI Key |

PHSOQCMUBQDNGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Lignoceryl Lignocerate: Structure, Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl lignocerate is a long-chain wax ester, a class of neutral lipids with significant biological and industrial relevance. Composed of a long-chain fatty acid and a long-chain fatty alcohol, these esters are key components of natural waxes, serving as protective coatings on plant leaves and insect cuticles, and as energy storage molecules in various organisms.[1] In the pharmaceutical and cosmetic industries, wax esters are valued for their unique physicochemical properties, including their use as emollients, lubricants, and formulation excipients. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols for the synthesis and analysis of this compound.

Chemical Structure and Properties

This compound (CAS No. 1001-43-0), with the IUPAC name tetracosyl tetracosanoate, is the ester formed from the condensation of lignoceric acid and lignoceryl alcohol.[2][3]

-

Lignoceric Acid: Also known as tetracosanoic acid (CAS No. 557-59-5), is a saturated fatty acid with a 24-carbon backbone.[4] It is found in wood tar, various cerebrosides, and in small amounts in most natural fats.[4]

-

Lignoceryl Alcohol: Also known as 1-tetracosanol (CAS No. 506-51-4), is a 24-carbon saturated fatty alcohol.[5][6] It is commonly derived from the reduction of lignoceric acid.[4]

The esterification of the carboxyl group of lignoceric acid with the hydroxyl group of lignoceryl alcohol results in the formation of this compound, a molecule with a total of 48 carbon atoms.

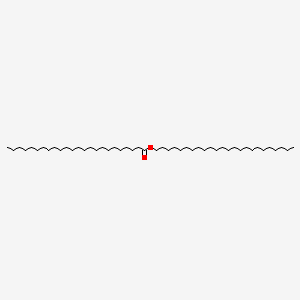

Visualization of the Chemical Structure

The chemical structure of this compound is depicted below, illustrating the ester linkage between the lignoceryl and lignocerate moieties.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound and its constituent molecules.

| Property | This compound (Tetracosyl tetracosanoate) | Lignoceric Acid (Tetracosanoic Acid) | Lignoceryl Alcohol (1-Tetracosanol) |

| CAS Number | 1001-43-0[2] | 557-59-5[4] | 506-51-4[5] |

| Molecular Formula | C₄₈H₉₆O₂[2] | C₂₄H₄₈O₂[4] | C₂₄H₅₀O[5] |

| Molecular Weight | 705.28 g/mol [2] | 368.63 g/mol [4] | 354.663 g/mol [5] |

| Melting Point | Data not readily available | 84.2 °C[4] | 75-77 °C[7] |

| Boiling Point | Data not readily available | 405.9 °C (estimated)[8] | 190 °C[7] |

| Solubility in Water | Predicted to be very low | 5.9 x 10⁻⁶ mg/L at 25°C (estimated)[8] | 0.001 g/L at 23°C[5] |

| Appearance | Solid[2] | Crystalline solid[9] | White waxy solid[10] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis, extraction, and analysis of this compound are not commonly published. However, established methodologies for long-chain wax esters can be readily adapted.

Synthesis of this compound

This compound can be synthesized via the esterification of lignoceric acid with lignoceryl alcohol. A general, solvent-free protocol using a solid acid catalyst is described below.[11]

Protocol: Solvent-Free Synthesis using a Solid Acid Catalyst

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of lignoceric acid and lignoceryl alcohol.

-

Catalyst Addition: Add a solid acid catalyst, such as a sulfonated carbon catalyst (e.g., SO₃H-carbon), at a loading of approximately 20% by weight of the reactants.[11]

-

Reaction Conditions: Heat the mixture to 90°C with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times for long-chain wax esters can range from 6 to 10 hours.[11]

-

Work-up and Purification: Upon completion, cool the reaction mixture and dissolve it in a non-polar solvent like hexane. The solid catalyst can be removed by filtration. The solvent is then evaporated under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.[11]

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Analysis of this compound

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of wax esters, allowing for their separation and identification. High-temperature GC is necessary for the analysis of intact long-chain wax esters like this compound.[12][13]

Protocol: High-Temperature GC-MS Analysis

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent such as hexane or toluene to a concentration of 0.1–1.0 mg/mL.[12][13]

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A high-temperature capillary column, such as a DB-1 HT (15 m x 0.25 mm, 0.10 µm film thickness), is recommended.[12][13]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: The mass spectrum of the eluting peak corresponding to this compound can be analyzed for characteristic fragment ions to confirm its structure. The acylium ion from the lignoceric acid moiety and the alkyl radical cation from the lignoceryl alcohol moiety are typically observed.[14]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃).[15]

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Analysis:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~0.88 ppm (triplet): Terminal methyl groups (-CH₃) of both the acid and alcohol chains.

-

~1.25 ppm (broad multiplet): Methylene groups (-(CH₂)n-) of the long aliphatic chains.

-

~2.30 ppm (triplet): Methylene group alpha to the carbonyl group (-CH₂-COO-).

-

~4.05 ppm (triplet): Methylene group of the alcohol moiety attached to the ester oxygen (-O-CH₂-).

-

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~14.1 ppm: Terminal methyl carbons.

-

~22.7 - 34.4 ppm: Methylene carbons of the aliphatic chains.

-

~64.4 ppm: Methylene carbon of the alcohol moiety attached to the ester oxygen (-O-CH₂-).

-

~174 ppm: Carbonyl carbon of the ester group (-COO-).

-

-

-

2D NMR: For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.[15]

Conclusion

This compound, as a representative long-chain wax ester, possesses distinct chemical and physical properties that are of interest to researchers in various fields. The methodologies outlined in this guide for its synthesis and analysis are based on established principles for wax esters and provide a solid foundation for further investigation and application of this and related molecules. The provided data and protocols are intended to support research and development efforts in areas ranging from natural product chemistry to pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. larodan.com [larodan.com]

- 3. Tetracosyl tetracosanoate | C48H96O2 | CID 3083668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 5. 1-Tetracosanol - Wikipedia [en.wikipedia.org]

- 6. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 7. Lignoceric alcohol [chembk.com]

- 8. lignoceric acid, 557-59-5 [thegoodscentscompany.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis of Lignoceryl Lignocerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of lignoceryl lignocerate, a wax ester composed of lignoceric acid and lignoceryl alcohol. The pathway involves two primary stages: the synthesis of lignoceric acid (C24:0), a very-long-chain saturated fatty acid (VLCFA), through the fatty acid elongation (FAE) system in the endoplasmic reticulum, and the subsequent formation of the wax ester. This document details the enzymatic reactions, key enzymes, and subcellular localization of this biosynthetic pathway. Furthermore, it presents available quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

This compound is a wax ester found in various organisms, playing roles in energy storage, waterproofing, and structural integrity. Its biosynthesis is a multi-step process that begins with the elongation of pre-existing long-chain fatty acids. Understanding this pathway is crucial for researchers in lipid biochemistry, cell biology, and for professionals in drug development targeting metabolic disorders associated with VLCFA metabolism.

The Biosynthesis Pathway of Lignoceric Acid (C24:0)

The synthesis of lignoceric acid occurs in the endoplasmic reticulum through a cyclic process known as the fatty acid elongation system. This system extends a fatty acyl-CoA molecule by two carbons in each cycle, using malonyl-CoA as the carbon donor and NADPH as the reductant. The synthesis of lignoceric acid (C24:0) typically starts from a C16:0 or C18:0 acyl-CoA precursor and involves four key enzymatic reactions per cycle.

The overall reaction for one cycle of fatty acid elongation is:

Acyl(n)-CoA + Malonyl-CoA + 2 NADPH + 2H⁺ → Acyl(n+2)-CoA + CO₂ + CoASH + 2 NADP⁺ + H₂O

This cycle is repeated until the desired chain length of 24 carbons is achieved.

Key Enzymes in Lignoceric Acid Biosynthesis

The fatty acid elongation system comprises four distinct enzymes that catalyze the sequential steps of the elongation cycle:

-

β-Ketoacyl-CoA Synthase (KCS) / Elongation of Very-Long-Chain Fatty Acids (ELOVL): This is the first and rate-limiting enzyme in the elongation cycle. It catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. In mammals, a family of seven ELOVL enzymes (ELOVL1-7) exists, each with specificity for different chain lengths. ELOVL1 is particularly important for the elongation of saturated and monounsaturated fatty acids with chain lengths of C22 and C24.[1][2]

-

3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the β-ketoacyl-CoA produced by KCS to a 3-hydroxyacyl-CoA, using NADPH as a cofactor.

-

3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme dehydrates the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. Mammals have four HACD isoforms (HACD1-4).[3]

-

** trans-2-Enoyl-CoA Reductase (TER):** This final enzyme of the cycle reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate, using NADPH as the reducing agent.

Biosynthesis of this compound

Once lignoceric acid (as lignoceroyl-CoA) is synthesized, it can be converted into the wax ester this compound through a two-step process also occurring in the endoplasmic reticulum:

-

Reduction of Lignoceroyl-CoA to Lignoceryl Alcohol: A fatty acyl-CoA reductase (FAR) catalyzes the reduction of lignoceroyl-CoA to lignoceryl alcohol (1-tetracosanol), utilizing NADPH.

-

Esterification to form this compound: A wax synthase (WS), also known as fatty acyl-CoA:fatty alcohol acyltransferase, catalyzes the esterification of lignoceryl alcohol with another molecule of lignoceroyl-CoA to form this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters are often determined with substrates other than the specific C24 intermediates, and thus these values provide an approximation of the enzyme's behavior.

Table 1: Kinetic Parameters of Fatty Acid Elongation Enzymes

| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| ELOVL1 | Human (HEK293 cells) | C22:0-CoA | - | High activity | [2] |

| ELOVL1 | Human (HEK293 cells) | C24:0-CoA | - | High activity | [2] |

| HACD1 | Human (purified) | 3-hydroxypalmitoyl-CoA | 33.6 | 49.3 (µM) | [3] |

| HACD3 | Human (purified) | 3-hydroxypalmitoyl-CoA | 49.5 | 65.8 (µM) | [3] |

| trans-2-Enoyl-CoA Reductase | Euglena gracilis (recombinant) | Crotonyl-CoA (C4) | 68 (with NADH) | - | [4] |

| trans-2-Enoyl-CoA Reductase | Euglena gracilis (recombinant) | trans-2-Hexenoyl-CoA (C6) | 91 (with NADH) | - | [4] |

| trans-2-Enoyl-CoA Reductase | Euglena gracilis (recombinant) | NADH | 109 | - | [4] |

| trans-2-Enoyl-CoA Reductase | Euglena gracilis (recombinant) | NADPH | 119 | - | [4] |

Note: Specific Vmax values are often reported in different units and conditions, making direct comparison difficult. "-" indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Fatty Acid Elongation Assay[5]

This assay measures the overall activity of the fatty acid elongation system.

Materials:

-

Microsomal fraction isolated from the tissue of interest

-

Fatty acyl-CoA substrate (e.g., C22:0-CoA)

-

[¹⁴C]-Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 2.5 mM MgCl₂, 1 mM ATP, 0.5 mM CoASH, and 50 µM rotenone)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 6 M HCl).

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Wash the organic phase to remove any unincorporated [¹⁴C]-Malonyl-CoA.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

Wax Synthase Activity Assay[6][7]

This assay measures the activity of wax synthase by quantifying the formation of radiolabeled wax esters.

Materials:

-

Microsomal fraction or purified wax synthase

-

Fatty alcohol substrate (e.g., lignoceryl alcohol)

-

[¹⁴C]-Fatty acyl-CoA substrate (e.g., [¹⁴C]-lignoceroyl-CoA)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, fatty alcohol substrate, and the enzyme source.

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding the [¹⁴C]-fatty acyl-CoA substrate.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a solvent mixture like chloroform:methanol (2:1, v/v).

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate alongside a wax ester standard.

-

Develop the TLC plate in the developing solvent.

-

Visualize the radioactive wax ester spot using a phosphorimager or by scraping the corresponding silica from the plate and quantifying by scintillation counting.

Fatty Acyl-CoA Reductase Activity Assay

This assay measures the conversion of a fatty acyl-CoA to its corresponding fatty alcohol.

Materials:

-

Microsomal fraction or purified fatty acyl-CoA reductase

-

Fatty acyl-CoA substrate (e.g., lignoceroyl-CoA)

-

NADPH

-

[³H]-NADPH (for radiometric assay)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

TLC plates and developing solvent

-

GC-MS for product identification

Procedure:

-

Set up the reaction mixture with reaction buffer, fatty acyl-CoA substrate, and the enzyme.

-

Initiate the reaction by adding NADPH (and a tracer amount of [³H]-NADPH if using a radiometric assay).

-

Incubate at 37°C for a specified time.

-

Stop the reaction and extract the lipids.

-

Analyze the products by TLC, visualizing the fatty alcohol product.

-

For a more detailed analysis, the fatty alcohol can be extracted from the TLC plate and its identity confirmed by GC-MS.

-

If using a radiometric assay, the consumption of [³H]-NADPH can be measured by scintillation counting after separation from the product.

Quantification of Lignoceric Acid and this compound by GC-MS[8][9][10]

This method allows for the identification and quantification of lignoceric acid and this compound in a biological sample.

1. Lipid Extraction:

-

Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Derivatization of Fatty Acids:

-

To analyze lignoceric acid, it must be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).

-

Resuspend the dried lipid extract in a methanol/HCl or BF₃/methanol solution and heat at 60-80°C for 1-2 hours.

-

Extract the FAMEs with hexane.

3. Analysis of Wax Esters:

-

This compound can be analyzed directly or after transesterification to yield the constituent fatty acid methyl ester and fatty alcohol.

-

For direct analysis, dissolve the lipid extract in a suitable solvent for GC-MS injection.

4. GC-MS Analysis:

-

Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., a non-polar or medium-polar column) and a temperature gradient to separate the components.

-

The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for identification.

-

Quantification is achieved by comparing the peak area of the compound of interest to that of an internal standard.

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for a wax synthase activity assay.

Conclusion

The biosynthesis of this compound is a complex, multi-enzyme process that is integral to the lipid metabolism of many organisms. This guide has outlined the key enzymatic steps, provided available quantitative data, and detailed experimental protocols to aid researchers in their study of this pathway. The provided visual diagrams offer a clear representation of the metabolic and experimental workflows. Further research is needed to fully elucidate the kinetic parameters of all enzymes with their specific C24 substrates and to understand the regulatory mechanisms that govern this important biosynthetic pathway. This knowledge will be invaluable for applications in biotechnology and for the development of therapeutic strategies for related metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Lignoceryl lignocerate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Lignoceryl lignocerate, a wax ester of significant interest in various scientific fields. This document details its core characteristics, provides methodologies for its analysis, and illustrates relevant biochemical and experimental workflows.

Core Physical and Chemical Properties

This compound (also known as tetracosyl tetracosanoate) is a saturated wax ester formed from the esterification of lignoceric acid (a 24-carbon saturated fatty acid) and lignoceryl alcohol (a 24-carbon saturated fatty alcohol).[1][2] Its large molecular size and long saturated hydrocarbon chains dictate its physical properties, making it a waxy solid at room temperature.

Quantitative Data Summary

The properties of this compound and its constituent molecules are summarized below for comparative analysis.

| Property | This compound | Lignoceric Acid | Lignoceryl Alcohol |

| Synonyms | 1-Tetracosyl tetracosanoate, n-Tetracosyl n-tetracosanoate | Tetracosanoic acid | 1-Tetracosanol, Lignocerol, Tetracosyl alcohol |

| CAS Number | 1001-43-0[1] | 557-59-5[3] | 506-51-4[4] |

| Molecular Formula | C₄₈H₉₆O₂[1][2] | C₂₄H₄₈O₂[5] | C₂₄H₅₀O[6][7][8] |

| Molecular Weight | 705.28 g/mol [1] | 368.6 g/mol | 354.66 g/mol [7][8] |

| Appearance | Waxy Solid | Crystalline Solid | White powder/waxy solid[6] |

| Melting Point | Not explicitly found, but wax esters of similar chain length melt between 70-90°C.[9] | 84-85 °C[3] | 75-77 °C[4][6][7][8][10] |

| Boiling Point | Not explicitly found | 405.9 °C (estimated)[3] | 210 °C @ 0.4 mmHg[6] |

| Solubility in Water | Practically insoluble | 5.9 x 10⁻⁶ mg/L @ 25°C (estimated)[3] | 1.0 x 10⁻³ g/L @ 23°C (practically insoluble)[4][7][8] |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | Soluble in chloroform and tetrahydrofuran[11] | Soluble in hexane, chloroform, ethanol, and acetone[12] |

| Purity | >99% (commercially available)[1] | ≥99% (commercially available)[3] | ≥99% (commercially available) |

| Storage Temperature | Room Temperature[1] | -20°C[11] | 2-8°C |

Synthesis and Biological Context

Chemical Synthesis

This compound is formed through the esterification of lignoceric acid and lignoceryl alcohol. This reaction involves the removal of a water molecule to form an ester linkage.

References

- 1. larodan.com [larodan.com]

- 2. Tetracosyl tetracosanoate | C48H96O2 | CID 3083668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lignoceric acid, 557-59-5 [thegoodscentscompany.com]

- 4. Showing Compound Lignoceryl alcohol (FDB005216) - FooDB [foodb.ca]

- 5. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 6. 1-Tetracosanol | C24H50O | CID 10472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Tetracosanol - Wikipedia [en.wikipedia.org]

- 8. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 9. researchgate.net [researchgate.net]

- 10. Lignoceric alcohol [chembk.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Lignoceryl Lignocerate: A Comprehensive Technical Guide on its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl lignocerate (tetracosyl tetracosanoate) is a long-chain wax ester composed of lignoceric acid and lignoceryl alcohol. As a significant component of various natural waxes, its physicochemical properties have made it a subject of interest in various scientific and industrial fields. This technical guide provides an in-depth overview of the discovery, historical context, chemical properties, and analytical methodologies pertaining to this compound.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of natural waxes, particularly carnauba wax. While the exact individual and date of the first isolation and identification of this compound are not well-documented in readily available historical records, its characterization emerged from the broader chemical analysis of waxes in the 19th and 20th centuries.

The discovery of its constituent components predates the characterization of the ester itself. Lignoceric acid, a 24-carbon saturated fatty acid, was first identified in wood tar.[1] Its name is derived from the Latin lignum (wood) and cera (wax). The corresponding fatty alcohol, 1-tetracosanol or lignoceryl alcohol, is also a naturally occurring substance.[2]

Early analyses of carnauba wax, a hard wax obtained from the leaves of the Brazilian palm Copernicia prunifera, revealed it to be primarily composed of esters of long-chain fatty acids and alcohols.[3][4] In 1890, carnauba wax was even patented as a replacement for paraffin/beeswax mixtures in phonograph cylinders.[3] As analytical techniques became more sophisticated in the 20th century, researchers were able to separate and identify the individual components of these complex natural mixtures, leading to the characterization of specific wax esters like this compound.

Chemical and Physical Properties

This compound is a saturated wax ester with the chemical formula C48H96O2.[3] It is formed from the esterification of one molecule of lignoceric acid with one molecule of lignoceryl alcohol.

| Property | Value | Source |

| Molecular Formula | C48H96O2 | [3] |

| Molecular Weight | 705.3 g/mol | [3] |

| IUPAC Name | Tetracosyl tetracosanoate | [3] |

| Synonyms | This compound, Tetracosanoic acid, tetracosyl ester | [5] |

| CAS Number | 1001-43-0 | [6] |

Natural Occurrence

This compound is a prominent constituent of several natural waxes:

-

Carnauba Wax: This is one of the primary natural sources of this compound. Carnauba wax is composed of approximately 40% aliphatic esters, with the fatty acids and alcohols predominantly in the C26-C30 range.[7]

-

Montan Wax: Also known as lignite wax, this fossilized plant wax also contains long-chain carboxylic acid esters.[8]

-

Plant Epicuticular Waxes: this compound is found in the protective waxy coating on the leaves of various plants, where it contributes to preventing water loss.[9]

Experimental Protocols

The analysis of this compound typically involves chromatographic and spectroscopic techniques. Due to its high molecular weight and low volatility, specialized methods are often required.

Gas Chromatography-Mass Spectrometry (GC-MS)

High-temperature GC-MS is a powerful technique for the analysis of intact wax esters.

Sample Preparation:

-

Dissolve the wax sample containing this compound in a suitable organic solvent (e.g., hexane, toluene) to a concentration of approximately 0.1-1.0 mg/mL.[10]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.[11]

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.[11]

-

Column: A high-temperature capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness), is recommended.[10]

-

Injector Temperature: 390 °C.[10]

-

Oven Temperature Program:

-

Initial temperature: 120 °C.

-

Ramp to 240 °C at 15 °C/min.

-

Ramp to 390 °C at 8 °C/min.

-

Hold at 390 °C for 6 minutes.[10]

-

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-920.[10]

Expected Fragmentation Pattern: In the mass spectrum of a long-chain saturated wax ester like this compound, characteristic fragments include:

-

Acylium ion [RCO]+: This fragment is indicative of the fatty acid portion. For lignoceric acid, this would be at m/z 351.

-

Protonated acid ion [RCOOH2]+: For lignoceric acid, this would be at m/z 369.

-

Fragments from the alcohol moiety: These can be less distinct but contribute to the overall pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of wax esters.

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl3). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

Expected Chemical Shifts: The following table summarizes the expected chemical shifts for the different protons and carbons in this compound.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Terminal Methyl (-CH₃) | ~0.88 (triplet) | ~14.1 |

| Methylene Chain (-(CH₂)n-) | ~1.25 (multiplet) | ~29.7 |

| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | ~1.63 (multiplet) | ~25.0 |

| α-Methylene to Carbonyl (-CH₂-COO-) | ~2.28 (triplet) | ~34.4 |

| Methylene attached to Oxygen (-O-CH₂-) | ~4.05 (triplet) | ~64.4 |

| Carbonyl (C=O) | - | ~174.0 |

Note: These are approximate chemical shifts and may vary slightly depending on the solvent and experimental conditions.[12][13]

Biological Role and Metabolism

Wax esters, including this compound, play several important biological roles. In mammals, they are found in skin sebum, where they contribute to the skin's protective barrier and help prevent water loss.[14]

The metabolism of wax esters involves hydrolysis by lipases and carboxylesterases into their constituent fatty acids and fatty alcohols.[15] Very-long-chain fatty acids (VLCFAs) like lignoceric acid are too long to be metabolized in the mitochondria and are instead broken down in peroxisomes.[16]

The biosynthesis of wax esters is a two-step process. First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). Then, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester.[17]

The accumulation of very-long-chain fatty acids due to defects in their metabolism is associated with certain genetic disorders, such as X-linked adrenoleukodystrophy.[18]

Conclusion

This compound, a major component of several natural waxes, has a history intertwined with the broader exploration of lipid chemistry. Its characterization has been enabled by advancements in analytical techniques such as high-temperature GC-MS and NMR spectroscopy. While its direct biological signaling roles are not yet fully elucidated, its function as a structural component of protective barriers and its metabolism as a very-long-chain fatty acid ester are of significant interest to researchers in various fields, including those in drug development exploring lipid metabolism and related disorders. Further research into the specific biological activities of individual wax esters like this compound may reveal novel therapeutic opportunities.

References

- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6123979A - Wax ester compositions - Google Patents [patents.google.com]

- 3. Tetracosyl tetracosanoate | C48H96O2 | CID 3083668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. GSRS [precision.fda.gov]

- 6. Tetracosyl tetracosanoate | CAS#:1001-43-0 | Chemsrc [chemsrc.com]

- 7. Carnauba wax - Wikipedia [en.wikipedia.org]

- 8. Wax - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Possible Health Effects of a Wax Ester Rich Marine Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Wax ester - Wikipedia [en.wikipedia.org]

- 16. iranparaffinwax.com [iranparaffinwax.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Roles of Lignoceryl Lignocerate: A Technical Guide to its Potential Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl lignocerate, a wax ester composed of lignoceric acid and lignoceryl alcohol, belongs to a class of neutral lipids with diverse biological functions. While direct research on this specific molecule is limited, its constituent very-long-chain saturated fatty acid (VLCFA) and fatty alcohol provide a strong foundation for understanding its potential physiological and pathological significance. This technical guide synthesizes the current understanding of this compound's potential roles, drawing from the well-documented biology of its components and the broader knowledge of wax ester metabolism. This document aims to provide a comprehensive resource for researchers investigating the therapeutic and diagnostic potential of this and related lipid molecules.

Core Biological Functions and Properties

This compound's biological activities are intrinsically linked to its structure—a long, saturated, and highly nonpolar wax ester. Its functions can be inferred from the properties of wax esters and the metabolism of its constituent VLCFA, lignoceric acid.

Physicochemical and Inferred Biological Properties

| Property | Description | Potential Biological Relevance |

| Chemical Structure | Ester of lignoceric acid (C24:0) and lignoceryl alcohol (C24:0). | Highly hydrophobic nature influences its localization within cellular membranes and lipid droplets. |

| Physical State | Likely solid at physiological temperatures. | Contributes to the structural integrity and barrier function of tissues where it may be present, such as the skin. |

| Metabolism | Primarily catabolized through peroxisomal β-oxidation of lignoceric acid. | Defects in peroxisomal β-oxidation can lead to the accumulation of lignoceric acid and potentially this compound, with pathological consequences. |

| Cellular Localization | Expected to be found in lipid droplets and integrated into cellular membranes, potentially within lipid rafts. | May influence membrane fluidity, signaling platform organization, and energy storage. |

Key Metabolic Pathway: Peroxisomal β-Oxidation

Very-long-chain fatty acids such as lignoceric acid are exclusively metabolized in peroxisomes. This pathway is critical for maintaining cellular homeostasis of these lipids.

Pathophysiological Relevance

The accumulation of lignoceric acid is a hallmark of several severe genetic disorders, suggesting that elevated levels of this compound could also contribute to their pathology.

-

X-Linked Adrenoleukodystrophy (X-ALD): This disease is caused by a mutation in the ABCD1 gene, which codes for a peroxisomal membrane transporter protein. The resulting impairment of VLCFA transport into peroxisomes leads to their accumulation in tissues, particularly the brain and adrenal glands, causing demyelination and adrenal insufficiency.[1]

-

Zellweger Syndrome: A peroxisome biogenesis disorder where peroxisomes fail to form correctly, leading to a systemic accumulation of VLCFAs and other metabolites normally processed in this organelle.[2]

The toxic effects of VLCFA accumulation are thought to involve disruption of cell membrane integrity and function, induction of oxidative stress, and inflammatory responses.[3]

Potential Roles in Cellular Signaling

While direct evidence for this compound in signaling is scarce, the roles of other lipids in cellular communication provide a framework for potential mechanisms.

-

Membrane Microdomain Modulation: The saturated and long-chain nature of this compound suggests it could partition into lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids. By altering the composition and physical properties of these rafts, it could influence the activity of resident signaling proteins.

-

Precursor for Signaling Molecules: Hydrolysis of this compound would release lignoceric acid and lignoceryl alcohol. While lignoceric acid itself is not a well-established signaling molecule, other fatty acids are known to act as second messengers or precursors for bioactive lipids. The potential signaling roles of lignoceryl alcohol are currently unknown.

Experimental Protocols

Extraction of Wax Esters from Mammalian Tissues

This protocol is adapted from methods for general lipid extraction and purification of wax esters.

-

Homogenization: Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the total lipid extract.

-

Purification by Column Chromatography:

-

Apply the dried total lipid extract to a silica gel column.

-

Elute non-polar lipids, including wax esters, with a non-polar solvent mixture such as hexane:diethyl ether (95:5, v/v).

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC).

-

Thin-Layer Chromatography (TLC) for Wax Ester Analysis

-

Plate Preparation: Use silica gel 60 plates.

-

Sample Application: Spot the extracted lipid fractions and a this compound standard (if available) onto the TLC plate.

-

Development: Develop the plate in a chamber containing a mobile phase of hexane:diethyl ether:acetic acid (90:10:1, v/v/v).

-

Visualization: Visualize the separated lipids by staining with iodine vapor or by charring with a sulfuric acid solution and heating. Wax esters are relatively non-polar and will have a high Rf value.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The purified wax ester fraction can be analyzed directly.

-

GC Conditions:

-

Column: A high-temperature, non-polar capillary column (e.g., DB-1ht).

-

Injector: Use a high-temperature injector.

-

Oven Program: A temperature gradient is programmed to elute the high molecular weight wax esters. For example, an initial temperature of 150°C, ramped to 350°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Detection: Scan for a mass range that includes the expected molecular ion and characteristic fragment ions of this compound.

-

-

Quantification: Use an internal standard (e.g., another high molecular weight wax ester not present in the sample) for accurate quantification.

Future Directions and Conclusion

The study of this compound is an emerging area with significant potential for advancing our understanding of lipid metabolism and its role in disease. Future research should focus on:

-

Synthesis of Standards: The chemical synthesis of pure this compound is essential for its definitive identification and for use as a standard in quantitative and functional assays.

-

Cellular and Animal Models: The use of cell culture models with genetic modifications in peroxisomal function, as well as animal models of X-ALD and Zellweger syndrome, will be crucial for elucidating the specific roles of this wax ester.

-

Interaction Studies: Investigating the interaction of this compound with cellular membranes, lipid-binding proteins, and enzymes will provide insights into its potential signaling and regulatory functions.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lignoceryl Lignocerate from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl lignocerate is a wax ester composed of lignoceric acid (tetracosanoic acid) and lignoceryl alcohol (1-tetracosanol). This very-long-chain wax ester is a component of the cuticular wax of many plants, contributing to the protective barrier against environmental stressors such as water loss, UV radiation, and pathogens. The extraction and characterization of this compound and other plant waxes are of significant interest for various applications, including pharmaceuticals, cosmetics, and biofuels. This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant material.

Plant cuticular waxes are complex mixtures of hydrophobic lipids, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1] The specific composition of these waxes can vary significantly between plant species and organs.

Data Presentation

The yield of extracted plant waxes is influenced by the plant species, the solvent used, and the extraction method. Non-polar solvents are generally more effective for extracting the lipophilic components of cuticular wax.

Table 1: Cuticular Wax Yield from Quercus suber Leaves Using Different Solvents and Extraction Times.

| Solvent | Extraction Time (h) | Wax Yield (% of dry leaf mass) | Wax Yield (µg/cm²) |

| n-Hexane | 1 | 1.7 | 144 |

| 3 | 2.6 | 220 | |

| 6 | 2.6 | 220 | |

| Dichloromethane | 1 | 2.0 | 170 |

| 3 | 2.5 | 212 | |

| 6 | 2.8 | 239 | |

| Acetone | 1 | 0.5 | 42 |

| 3 | 1.2 | 102 | |

| 6 | 1.5 | 127 |

Data adapted from a study on Quercus suber leaves, illustrating the impact of solvent polarity and extraction duration on wax yield.[2]

Table 2: Chemical Class Composition of the Cuticular Wax of Quercus suber Leaves.

| Chemical Class | Percentage of Total Peak Area (%) |

| Terpenes | 60.1 |

| Fatty Acids | 12.7 |

| Alkanes | 6.1 |

| Alkanols | 1.1 |

| Aromatics | 1.9 |

| Other Compounds | 18.1 |

This table summarizes the general composition of the cuticular wax from Quercus suber leaves, with terpenes and fatty acids being the most abundant classes.[3]

Experimental Protocols

The following protocols describe the extraction, purification, and analysis of plant waxes to isolate and identify this compound.

Protocol 1: Soxhlet Extraction of Total Cuticular Wax

This method is suitable for a comprehensive extraction of both epicuticular and intracuticular waxes.

Materials:

-

Dried and ground plant material (e.g., leaves, stems)

-

Soxhlet extractor

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Cellulose extraction thimbles

-

Hexane or Chloroform (reagent grade)

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 10-20 g of dried and finely ground plant material.

-

Place the ground plant material into a cellulose extraction thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of hexane or chloroform.

-

Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser supplied with cold water.

-

Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, immersing the plant material.

-

Allow the extraction to proceed for 6-8 hours. The solvent will siphon back into the round-bottom flask periodically, carrying the extracted lipids.

-

After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

-

Carefully disassemble the apparatus and remove the round-bottom flask containing the solvent and extracted wax.

-

Concentrate the extract by removing the solvent using a rotary evaporator at 40°C.

-

The resulting residue is the crude wax extract. Dry the extract under a stream of nitrogen and store at -20°C for further analysis.

Protocol 2: Rapid Dip Extraction of Epicuticular Wax

This method is designed to selectively extract the surface (epicuticular) waxes with minimal contamination from internal lipids.

Materials:

-

Fresh plant material (e.g., leaves)

-

Beakers

-

Forceps

-

Chloroform (reagent grade)

-

Glass vials

-

Nitrogen gas supply

Procedure:

-

Select fresh, intact plant leaves. If quantification per unit area is required, measure the surface area of the leaves before extraction.

-

Using forceps, briefly immerse the leaf in a beaker containing chloroform for 30-60 seconds with gentle agitation.

-

Remove the leaf from the solvent.

-

Transfer the chloroform extract to a pre-weighed glass vial.

-

Repeat the dipping process with fresh solvent if necessary and combine the extracts.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, re-weigh the vial to determine the yield of epicuticular wax.

-

Store the dried wax extract at -20°C.

Protocol 3: Purification of Wax Esters by Column Chromatography

This protocol separates the crude wax extract into different lipid classes to isolate the wax ester fraction.

Materials:

-

Crude wax extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane (reagent grade)

-

Dichloromethane (reagent grade)

-

Ethyl acetate (reagent grade)

-

Glass wool

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane.

-

Plug the bottom of the chromatography column with a small amount of glass wool.

-

Pour the silica gel slurry into the column and allow it to pack evenly. Let the excess hexane drain until it is just above the silica gel surface.

-

Dissolve the crude wax extract in a minimal amount of hexane.

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a series of solvents of increasing polarity to separate the different lipid classes:

-

Fraction 1 (Hydrocarbons): Elute with 2-3 column volumes of hexane.

-

Fraction 2 (Wax Esters): Elute with 2-3 column volumes of a hexane:dichloromethane mixture (e.g., 9:1 v/v).

-

Fraction 3 (Alcohols and Fatty Acids): Elute with 2-3 column volumes of dichloromethane followed by a dichloromethane:ethyl acetate mixture (e.g., 9:1 v/v).

-

-

Collect the fractions in separate tubes.

-

Evaporate the solvent from each fraction under a stream of nitrogen. The residue from Fraction 2 contains the purified wax esters.

Protocol 4: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the components of the wax ester fraction.

Procedure:

-

Sample Preparation: Dissolve the purified wax ester fraction in a suitable solvent like hexane or toluene to a concentration of approximately 1 mg/mL.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT).

-

Injector: Splitless mode, with a high-temperature program.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 350-400°C) to elute the high molecular weight wax esters.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: m/z 50-800.

-

-

Identification: this compound and other wax esters are identified based on their retention times and the fragmentation patterns in their mass spectra. The mass spectrum of a wax ester will typically show a molecular ion peak (M+) and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.

-

Quantification: The relative abundance of this compound can be determined by integrating the peak area of its corresponding peak in the total ion chromatogram. For absolute quantification, an internal standard (e.g., a synthetic wax ester not present in the sample) should be added before GC-MS analysis.

Mandatory Visualizations

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Biosynthesis pathway of very-long-chain fatty acids and wax esters in plants.

References

- 1. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for the GC-MS Analysis of Lignoceryl Lignocerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl lignocerate (tetracosanyl tetracosanoate) is a long-chain wax ester composed of lignoceric acid and lignoceryl alcohol. As a significant component of various natural waxes and biological samples, its accurate identification and quantification are crucial in diverse fields, including drug development, biochemistry, and industrial applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of such high-molecular-weight, low-volatility compounds. This document provides detailed application notes and protocols for the successful GC-MS analysis of this compound. The methodology relies on high-temperature GC to facilitate the elution of the intact wax ester without the need for derivatization, coupled with electron ionization (EI) mass spectrometry for structural elucidation and quantification.

Experimental Protocols

A direct analytical method using high-temperature GC-MS on a capillary column is recommended for the analysis of this compound.[1] This approach allows for the direct detection of the intact wax ester, providing information on both the fatty acid and fatty alcohol constituents from a single chromatographic peak.

Sample Preparation

-

Dissolution: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in a suitable high-boiling point, non-polar solvent such as hexane, toluene, or chloroform to a final concentration of 0.1–1.0 mg/mL.[1]

-

Filtration (if necessary): If the sample contains particulate matter, filter the solution through a 0.45 µm PTFE syringe filter to prevent contamination of the GC system.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis should be performed on a GC system coupled with a mass spectrometer, utilizing a high-temperature capillary column.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-1 HT fused-silica capillary column (or equivalent), 15 m x 0.25 mm, 0.10 µm film thickness[1] |

| Injector Temperature | 390°C[1] |

| Injection Mode | Splitless or Split (e.g., 1/5)[1] |

| Injection Volume | 1 µL[1] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min)[2] |

| Oven Temperature Program | Initial: 120°C, hold for 1 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°C, hold for 6 min[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 390°C[1] |

| Mass Scan Range | m/z 50-950[1] |

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound (C48H96O2; Molecular Weight: 705.3 g/mol ). The retention time is an estimate based on data for similar long-chain wax esters under the specified high-temperature GC conditions. The mass spectral data is theoretical, based on established fragmentation patterns for saturated straight-chain wax esters.[2]

Table 2: Expected GC-MS Data for this compound

| Parameter | Value |

| Chromatographic Data | |

| Estimated Retention Time (min) | 21 - 27[1] |

| Mass Spectrometric Data (Theoretical) | |

| Molecular Ion [M]+• (m/z) | 704.9 (Expected to be of very low abundance or not observed) |

| Key Fragment Ions (m/z) | Relative Abundance |

| [RCOOH2]+ (Protonated Lignoceric Acid) | High |

| [RCO]+ (Lignoceryl Acylium Ion) | Moderate to High |

| Fragments from Lignoceryl Alcohol Moiety | Moderate |

Mass Spectrum Fragmentation

The electron ionization mass spectrum of a saturated straight-chain wax ester like this compound is characterized by specific fragmentation pathways that provide structural information. The molecular ion is often weak or absent. The most significant fragments arise from cleavages around the ester functional group.[2]

Key fragmentation patterns include:

-

Formation of the protonated carboxylic acid ([RCOOH2]+): This is often the base peak and results from a rearrangement with a double hydrogen transfer. For this compound, this corresponds to protonated lignoceric acid.

-

Formation of the acylium ion ([RCO]+): This fragment results from the cleavage of the C-O bond of the ester and is indicative of the fatty acid moiety.

-

Fragments from the alcohol moiety: These can include the alkyl radical cation and other hydrocarbon fragments.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways of this compound in an electron ionization mass spectrometer.

References

- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Lignoceryl Lignocerate using Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignoceryl lignocerate (C48H96O2) is a wax ester composed of lignoceric acid and lignoceryl alcohol. Wax esters are a class of neutral lipids that serve various biological functions, including energy storage and providing a hydrophobic protective layer.[1] Accurate and sensitive quantification of specific wax esters like this compound is crucial in various research areas, including lipidomics, cosmetics, and the analysis of natural products. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the analysis of these molecules in complex matrices.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using an LC-MS method with electrospray ionization.

Experimental Protocols

Standard Preparation

A stock solution of this compound should be prepared by accurately weighing a known amount of the standard and dissolving it in an appropriate solvent mixture.

-

Stock Solution (1 mg/mL): Dissolve 1 mg of this compound standard in 1 mL of 80:20 (v/v) methylene chloride-acetonitrile.[3]

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent mixture to create a calibration curve (e.g., in the range of 1-100 µg/mL).

Sample Preparation

For the analysis of this compound in a sample matrix (e.g., an oil or lipid extract), a simple dilution or a solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Simple Dilution: Dilute the sample in a solvent compatible with the mobile phase, such as 80:20 methylene chloride-acetonitrile.[3]

-

Filtration: Prior to injection, filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

The following parameters are based on a method developed for the analysis of wax esters and can be adapted for the specific instrumentation available.[3]

Liquid Chromatography Parameters:

| Parameter | Value |

| LC System | Agilent 1290 HPLC system or equivalent |

| Column | Agilent Poroshell 120 EC-C18 (100 mm × 3.0 mm, 2.7 µm) |

| Column Temp. | 50 °C |

| Mobile Phase A | 80:20 Water/2-Propanol with 25 µM Ammonium Formate |

| Mobile Phase B | 80:10:10 Butanol/Water/2-Propanol with 25 µM Ammonium Formate |

| Flow Rate | 0.25 mL/min |

| Injection Vol. | 5 µL |

| Gradient | Ramp from 30% B to 100% B over 24 minutes, hold at 100% B for a specified time, then return to initial conditions and equilibrate. |

Mass Spectrometry Parameters:

| Parameter | Value |

| MS System | Agilent 6520 QTOF-MS system or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Nebulizer Gas | 30 psig |

| Drying Gas Temp. | 325 °C |

| Drying Gas Flow | 4 L/min |

| Scan Mode | Full Scan (m/z 200-1500) and Targeted MS/MS |

| Collision Energy | For MS/MS, a collision energy of 20 eV is often effective for the fragmentation of wax esters.[4] |

Data Presentation

The quantitative data for this compound is summarized in the table below. The m/z values are calculated based on its molecular formula, and the performance characteristics would be determined during method validation.

| Parameter | Value |

| Compound | This compound |

| Molecular Formula | C₄₈H₉₆O₂[3][5] |

| Molecular Weight | 705.28 g/mol [3][5] |

| Precursor Ion (M+NH₄)⁺ | m/z 723.78 |

| Product Ion ([RCOOH₂]⁺) | m/z 369.37 (Protonated Lignoceric Acid)[6] |

| Retention Time (RT) | To be determined experimentally |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Linearity (r²) | >0.99 (Typical) |

Experimental Workflow Visualization

The overall workflow for the LC-MS analysis of this compound is depicted in the diagram below.

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

In positive ion ESI mode, this compound is expected to be detected predominantly as its ammonium adduct, [M+NH₄]⁺, due to the use of ammonium formate in the mobile phase.[6] The calculated m/z for this adduct is 723.78.

For structural confirmation and enhanced specificity, tandem mass spectrometry (MS/MS) can be performed on the precursor ion. The fragmentation of saturated wax esters in positive ion mode typically involves the cleavage of the ester bond.[4] The most characteristic and abundant product ion for this compound is the protonated form of the fatty acid, which is lignoceric acid ([RCOOH₂]⁺), with an expected m/z of 369.37.[6] This fragmentation pattern allows for the confident identification of the fatty acid moiety of the wax ester.

The chromatographic method utilizing a C18 reversed-phase column separates wax esters based on their hydrophobicity. Longer alkyl chains and the degree of saturation influence the retention time, with larger, more saturated wax esters like this compound exhibiting longer retention times.[7]

Conclusion

The described LC-MS method provides a robust and sensitive approach for the quantification of this compound. The use of a C18 reversed-phase column coupled with positive mode electrospray ionization allows for the effective separation and detection of this very-long-chain wax ester. The characteristic formation of an ammonium adduct and a predictable fragmentation pattern in MS/MS ensures high confidence in both identification and quantification. This protocol can be readily adapted by researchers in various fields for the analysis of this compound in diverse sample matrices.

References

- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. larodan.com [larodan.com]

- 4. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracosyl tetracosanoate | C48H96O2 | CID 3083668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

Saponification procedure for Lignoceryl lignocerate to yield lignoceric acid and lignoceryl alcohol.

Application Notes & Protocols

Topic: Saponification of Lignoceryl Lignocerate to Yield Lignoceric Acid and Lignoceryl Alcohol

Abstract

This compound, a wax ester, is comprised of lignoceric acid esterified to lignoceryl alcohol. The cleavage of this ester bond through saponification is a fundamental procedure for isolating its constituent long-chain fatty acid and fatty alcohol. Lignoceric acid (tetracosanoic acid) is a 24-carbon saturated fatty acid found in various natural fats and is a byproduct of lignin production.[1][2] Its reduction yields lignoceryl alcohol (1-tetracosanol), a fatty alcohol also containing 24 carbons.[1][3][4] This document provides a detailed protocol for the base-catalyzed hydrolysis (saponification) of this compound, followed by the separation, purification, and characterization of the resulting lignoceric acid and lignoceryl alcohol. The described methods are designed for researchers in lipid chemistry, natural product synthesis, and drug development.

Principle of the Method

Saponification is a process that involves the hydrolysis of an ester in the presence of a base. In this procedure, this compound is treated with a strong base, such as sodium hydroxide (NaOH) in an alcoholic solution. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond. This reaction yields sodium lignocerate (the salt of lignoceric acid) and lignoceryl alcohol. Subsequent acidification of the mixture protonates the carboxylate salt, forming the free fatty acid, lignoceric acid. The fatty acid and fatty alcohol can then be separated based on their different chemical properties using techniques like solid-phase extraction.

Materials and Reagents

2.1 Equipment

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (1 L)

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Silica-based)

-

Rotary evaporator

-

Glassware for recrystallization

-

pH meter or pH indicator strips

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)

2.2 Reagents

-

This compound (starting material)

-

Sodium hydroxide (NaOH), pellets

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl), concentrated (e.g., 6 M)

-

Heptane, HPLC grade

-

Hexane, HPLC grade

-

Diethyl ether, HPLC grade

-

MilliQ water or deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standards for lignoceric acid and lignoceryl alcohol for analytical comparison

-

Derivatizing agent for GC analysis (e.g., BSTFA)

Experimental Protocol

3.1 Part 1: Saponification of this compound

-

Preparation: In a round-bottom flask, dissolve a known quantity of this compound in heptane or chloroform. For this protocol, we will adapt a method used for other wax esters.[5][6]

-

Reagent Addition: Prepare a 1 M solution of NaOH in ethanol. Add this ethanolic NaOH solution to the dissolved wax ester.

-

Reaction: Equip the flask with a reflux condenser and place it on a heating mantle with stirring. Heat the mixture to 90°C and allow it to reflux for 90 minutes.[5][6] The solution will become homogeneous as the reaction proceeds.

-

Cooling: After the reaction is complete, cool the mixture by placing the flask in an ice bath.[5][6]

3.2 Part 2: Extraction and Separation

-

Quenching and Acidification: Transfer the cooled reaction mixture to a separatory funnel. Add 50 mL of MilliQ water.[5][6] Slowly add 6 M HCl while gently swirling until the pH of the aqueous layer is acidic (pH ~2), ensuring the conversion of sodium lignocerate to lignoceric acid.

-

Liquid-Liquid Extraction: Add 25 mL of heptane to the separatory funnel, stopper it, and shake vigorously, venting frequently to release pressure.[5][6] Allow the layers to separate. The top organic layer (heptane) will contain both the lignoceric acid and the lignoceryl alcohol.[7]

-

Washing: Drain the lower aqueous layer. Wash the organic layer with MilliQ water until the aqueous wash is neutral.

-

Drying: Transfer the organic layer to a flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain a crude mixture of lignoceric acid and lignoceryl alcohol.

3.3 Part 3: Purification of Products

-

Method A: Solid-Phase Extraction (SPE)

-

Condition an SPE cartridge (e.g., silica) with hexane.

-

Dissolve the crude mixture in a minimal amount of a non-polar solvent like hexane or chloroform.

-

Load the dissolved sample onto the SPE column.

-

Elute the lignoceryl alcohol (less polar) using a non-polar solvent such as hexane or a mixture of hexane and diethyl ether.[7][8]

-

Elute the lignoceric acid (more polar) using a more polar solvent system, such as hexane:diethyl ether with a small percentage of acetic acid.

-

Collect the fractions and evaporate the solvent to yield the purified products.

-

-

Method B: Recrystallization

-

Lignoceric Acid: Purify the lignoceric acid fraction by low-temperature recrystallization from a suitable solvent like acetonitrile.[9]

-

Lignoceryl Alcohol: The lignoceryl alcohol fraction can be purified by recrystallization from a solvent system where its solubility is significantly different from any remaining impurities.[10]

-

Characterization of Products

The identity and purity of the isolated lignoceric acid and lignoceryl alcohol should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying fatty acids and fatty alcohols.[7][8] Samples may require derivatization (e.g., silylation for the alcohol or methylation for the acid) to increase their volatility.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and quantification of the products, sometimes without the need for derivatization.[12][13]

Data Presentation

The following table summarizes the expected quantitative data from a typical saponification experiment starting with 500 mg of this compound.

| Parameter | Lignoceric Acid | Lignoceryl Alcohol |

| Theoretical Yield (mg) | ~255 mg | ~245 mg |

| Typical Experimental Yield (mg) | 210 - 235 mg | 200 - 225 mg |

| Yield (%) | 82 - 92% | 81 - 91% |

| Purity (by GC or HPLC) | >98% | >98% |

| Appearance | White to off-white waxy solid | White waxy solid |

| Melting Point (°C) | 84.2 °C[1] | 75 °C[4] |

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from the saponification of the wax ester to the purification and analysis of the final products.

References

- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound Lignoceryl alcohol (FDB005216) - FooDB [foodb.ca]

- 4. 1-Tetracosanol - Wikipedia [en.wikipedia.org]

- 5. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nva.sikt.no [nva.sikt.no]

- 7. books.rsc.org [books.rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Purification of oleic acid and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. hplc.eu [hplc.eu]

- 13. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Separation of Lignoceryl Lignocerate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl lignocerate is a wax ester composed of lignoceric acid (a C24 saturated fatty acid) and lignoceryl alcohol (a C24 saturated fatty alcohol), resulting in a C48 molecule. The analysis of such very long-chain wax esters is crucial in various fields, including biochemistry, natural product chemistry, and the development of pharmaceuticals and cosmetics. Due to their high molecular weight and lack of a strong UV chromophore, these compounds present a challenge for standard chromatographic techniques. This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a C30 reversed-phase column and an Evaporative Light Scattering Detector (ELSD) for the effective separation and analysis of this compound.

Principle of the Method

This method employs reversed-phase HPLC, where the stationary phase is non-polar (C30) and the mobile phase is relatively polar. Separation is achieved based on the hydrophobicity of the analytes. Very long-chain wax esters like this compound are highly non-polar and exhibit strong retention on a C30 column, which is specifically designed for the separation of long-chain, hydrophobic molecules. An Evaporative Light Scattering Detector (ELSD) is used for detection. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. This makes it a suitable detector for compounds that do not possess a UV-absorbing chromophore.[1][2]

Experimental Protocols

Sample Preparation

-

Weigh 1-5 mg of the this compound sample into a clean glass vial.

-

Dissolve the sample in 1.0 mL of a suitable organic solvent such as chloroform, hexane, or toluene. Gentle heating (e.g., in a 40°C water bath) may be necessary to ensure complete dissolution.

-

Vortex the sample until it is fully dissolved.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, column oven, and an ELSD is required.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Methanol |

| Mobile Phase B | Chloroform |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10-20 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Nebulizer Temp. | 60°C |

| ELSD Drift Tube Temp. | 60°C |

| ELSD Gas Flow (N2) | 2.5 L/min |

Mobile Phase Gradient

A gradient elution is necessary to ensure the timely elution of the highly retained this compound while maintaining good peak shape.

Table 2: Mobile Phase Gradient Program

| Time (minutes) | % Mobile Phase A (Methanol) | % Mobile Phase B (Chloroform) |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 25.0 | 50 | 50 |

| 45.0 | 5 | 95 |

| 55.0 | 5 | 95 |

| 56.0 | 95 | 5 |

| 60.0 | 95 | 5 |

Data Presentation

The following table summarizes the expected performance characteristics for the analysis of this compound based on typical performance for very long-chain wax esters under the described conditions. Actual values may vary depending on the specific instrumentation and standard purity.

Table 3: Expected Performance Characteristics

| Parameter | Expected Value |

| Analyte | This compound (C48:0) |

| Expected Retention Time | 35 - 45 minutes |

| Resolution (Rs) | > 1.5 (from adjacent peaks in a mixture) |

| Limit of Detection (LOD) | 5 - 10 ng on column |

| Limit of Quantification (LOQ) | 15 - 30 ng on column |

| Linearity (R²) | ≥ 0.995 (over a defined concentration range) |

| Precision (%RSD) | < 5% |

Mandatory Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Principle of Evaporative Light Scattering Detection (ELSD).

Discussion

The use of a C30 reversed-phase column is critical for the successful separation of very long-chain, saturated wax esters like this compound.[1][2][3] Standard C18 columns may not provide sufficient retention or resolution for these highly hydrophobic molecules. The methanol/chloroform gradient allows for the elution of these strongly retained compounds in a reasonable timeframe while maintaining good chromatographic efficiency.[1][2]

The ELSD is a mass-sensitive detector, and its response is not directly proportional to the molar concentration of the analyte.[4] Therefore, for accurate quantification, it is essential to generate a calibration curve using a purified standard of this compound over the desired concentration range. The response of the ELSD can be non-linear, and a log-log transformation of concentration and peak area may be required to obtain a linear calibration curve.[5]

This method provides a reliable and robust approach for the separation and analysis of this compound. Method validation should be performed in accordance with the specific requirements of the application to ensure accuracy, precision, and sensitivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. scribd.com [scribd.com]

- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 5. shimadzu.com [shimadzu.com]

Application Notes and Protocols for the Quantification of Lignoceryl Lignocerate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl lignocerate (C24:0-C24:0) is a wax ester composed of lignoceric acid (a C24:0 very-long-chain saturated fatty acid) and lignoceryl alcohol (a C24:0 very-long-chain fatty alcohol). As a member of the wax ester family, it plays a role in forming protective hydrophobic barriers on the skin and in various glandular secretions. The quantification of specific very-long-chain wax esters like this compound in biological samples such as plasma, serum, tissues, and cells is crucial for understanding lipid metabolism, identifying potential biomarkers for certain diseases, and for the development of therapeutics targeting lipid metabolic pathways. This document provides detailed application notes and protocols for the quantification of this compound using advanced analytical techniques.

Analytical Methodologies